3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone. The 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl groups are likely attached to the chromen-2-one core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromen-2-one core, with the 3,4-dimethoxyphenyl and 2-methylprop-2-en-1-yl groups attached at the 3rd and 7th positions, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted, such as its solubility in various solvents, its melting and boiling points, etc., based on the properties of similar compounds .Scientific Research Applications
Crystal Structure Analysis : Research has focused on determining the crystal structures of related chromone compounds. Penkova et al. (2010) analyzed the crystal structure of a similar compound using X-ray crystallography, emphasizing its orthorhombic system characteristics (Penkova, Retailleau, & Manolov, 2010). Similarly, Manolov et al. (2008) studied the crystal structure of a compound closely related to 3-(3,4-dimethoxyphenyl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one, highlighting its crystallization in the monoclinic system (Manolov, Ströbele, & Meyer, 2008).
Antioxidant Properties : Chromones and xanthones, including derivatives of this compound, are known for their antioxidant properties. Proença et al. (2016) synthesized novel chromone and xanthone derivatives and assessed their scavenging activities against reactive oxygen and nitrogen species (Proença et al., 2016).
Chemical Synthesis and Applications : The synthesis of chemically related compounds and their potential applications have been a significant area of research. Čačić et al. (2009) discussed the synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid, emphasizing their potential for antibacterial activity (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
P-glycoprotein Inhibition Study : HM-30181, a derivative structurally similar to the compound , has been studied for its role as a P-glycoprotein inhibitor. Paek et al. (2006) identified its metabolic pathway in rats, which is crucial for understanding its pharmacological properties (Paek, Ji, Kim, Lee, & Lee, 2006).
Biological Activity Studies : Research has also been conducted on the biological activities of chromone derivatives. For example, Hatzade et al. (2008) synthesized pyrazolyl-chromen-4H-ones and evaluated their antimicrobial and antioxidant activities (Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-7-5-15-9-17(21(22)26-19(15)11-16)14-6-8-18(23-3)20(10-14)24-4/h5-11H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDBEKMCJAACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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